REACTION_CXSMILES
|
[CH:1](NC(C)C)(C)C.C([Li])CCC.[CH:13]1([C:20]([OH:22])=[O:21])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1.CI>C1COCC1.O.CCOCC>[CH3:1][C:13]1([C:20]([OH:22])=[O:21])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1 |f:5.6|
|
Name
|
|
Quantity
|
7.47 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
29.5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCCC1)C(=O)O
|
Name
|
|
Quantity
|
40.6 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
water ether
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O.CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at -78° C. for a further 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
before refluxing for a further 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
before refluxing for a further 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
before cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (5×25 ml)
|
Type
|
WASH
|
Details
|
The combined ether layers were washed with water (2×50 ml) and saturated sodium chloride solution (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before being dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
Filtration and evaporation of solvent under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCCCCC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |